molecular formula C15H16O4S B156505 4-((4-Isopropoxyphenyl)sulfonyl)phenol CAS No. 95235-30-6

4-((4-Isopropoxyphenyl)sulfonyl)phenol

Cat. No.: B156505
CAS No.: 95235-30-6
M. Wt: 292.4 g/mol
InChI Key: ZTILAOCGFRDHBH-UHFFFAOYSA-N
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Description

4-((4-Isopropoxyphenyl)sulfonyl)phenol is an organic compound with the molecular formula C15H16O4S and a molecular weight of 292.35 g/mol . It is characterized by the presence of a sulfonyl group attached to a phenol ring, which is further substituted with an isopropoxy group on the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-isopropoxyphenol with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then hydrolyzed to yield the final product .

Industrial Production Methods: In an industrial setting, the production of 4-((4-Isopropoxyphenyl)sulfonyl)phenol may involve large-scale sulfonation processes using optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency and minimize by-products .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-((4-Isopropoxyphenyl)sulfonyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((4-Isopropoxyphenyl)sulfonyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The sulfonyl group can participate in electrophilic reactions, modifying the activity of enzymes or other proteins. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

  • 4-Hydroxyphenyl 4-Isopropoxyphenyl Sulfone
  • 4-Isopropoxyphenyl Sulfone
  • 4-Hydroxyphenyl Sulfone

Comparison: 4-((4-Isopropoxyphenyl)sulfonyl)phenol is unique due to the presence of both a sulfonyl group and an isopropoxy group on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, differentiating it from other similar compounds. For instance, the isopropoxy group enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability .

Properties

IUPAC Name

4-(4-propan-2-yloxyphenyl)sulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4S/c1-11(2)19-13-5-9-15(10-6-13)20(17,18)14-7-3-12(16)4-8-14/h3-11,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTILAOCGFRDHBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058706
Record name 4-((4-Isopropoxyphenyl)sulfonyl)phenol
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Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Pellets or Large Crystals
Record name Phenol, 4-[[4-(1-methylethoxy)phenyl]sulfonyl]-
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CAS No.

95235-30-6
Record name 4-[[4-(1-Methylethoxy)phenyl]sulfonyl]phenol
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Record name Phenol, 4-((4-(1-methylethoxy)phenyl)sulfonyl)-
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Record name Phenol, 4-[[4-(1-methylethoxy)phenyl]sulfonyl]-
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Record name 4-((4-Isopropoxyphenyl)sulfonyl)phenol
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Record name 4-(4-isopropoxyphenylsulfonyl)phenol
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Record name Phenol, 4-[[4-(1-methylethoxy)phenyl]sulfonyl]
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

30.3 g of bis(p-hydroxyphenyl)sulfone, 18.5 g of isopropylbromide, and 22.2 g of potassium carbonate as acid-binding agent were added to 200 ml of dimethylformamide, then stirred for 4 hours at about 120° C. and dimethylformamide was distilled off under reduced pressure. When this was accomplished, chloroform was added to the residue to extract crude 4-hydroxy-4'-isopropoxydiphenylsulfone. Then this crude compound was refined by using a silica gel column chromatography and 15.7 g of 4-hydroxy-4'-isopropoxydiphenylsulfone was obtained in white microfine crystals with a melting point of 129.0°~131.0° C.
Quantity
30.3 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does UV irradiation influence the release of D-8 from the PUA microcapsules?

A: The research demonstrates that UV irradiation effectively controls the release of D-8 from the PUA microcapsules. After a 30-minute UV exposure, the release of D-8 encapsulated within the PUA microcapsules was significantly hindered []. This control is attributed to the UV-induced crosslinking of the PUA shell, making it more rigid and less permeable.

Q2: How was the release of D-8 from the microcapsules monitored in this study?

A: The researchers utilized a colorimetric method to monitor D-8 release. They measured the color change (specifically, lightness or L*) of a reaction between the released D-8 and a color-changing compound, 2-anilino-6-dibutylamino-3-methylfluoran (ODB-2), upon thermal treatment []. This allowed for a visual and quantifiable assessment of D-8 release under different conditions.

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